molecular formula C12H12N2O4 B11718266 Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate CAS No. 2006277-89-8

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate

Cat. No.: B11718266
CAS No.: 2006277-89-8
M. Wt: 248.23 g/mol
InChI Key: ASJAXLUGAJRHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate (CAS 61149-51-7) is an isoxazole derivative featuring a 3-pyridylmethyl-hydroxy substituent at the 3-position of the isoxazole ring and an ethyl ester group at the 4-position. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol . Analytical characterization (e.g., NMR, HPLC, LC-MS) is standardized for quality control .

Properties

CAS No.

2006277-89-8

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)9-7-18-14-10(9)11(15)8-4-3-5-13-6-8/h3-7,11,15H,2H2,1H3

InChI Key

ASJAXLUGAJRHFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CN=CC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate differ in substituents on the aromatic ring, ester groups, or isoxazole positions. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound (61149-51-7) C₁₂H₁₂N₂O₄ 248.24 3-Pyridyl, hydroxy, ethyl ester Pyridyl nitrogen enhances polarity and potential for coordination chemistry .
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate (2006277-85-4) C₁₃H₁₃NO₄ 247.25 Phenyl, hydroxy, ethyl ester Lacks pyridyl nitrogen; reduced polarity compared to 61149-51-7 .
Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (2006277-98-9) C₁₃H₁₂ClNO₄ 281.69 4-Chlorophenyl, hydroxy, methyl ester Chlorine increases lipophilicity and molecular weight .
Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate (2006277-63-8) C₁₃H₁₂BrNO₄ 326.15 4-Bromophenyl, hydroxy, ethyl ester Bromine enhances steric bulk and electron-withdrawing effects .
Ethyl 2-isopropyloxazole-4-carboxylate (137267-49-3) C₉H₁₃NO₃ 183.21 2-Isopropyl, ethyl ester Isoxazole substitution at position 2; alkyl group increases lipophilicity .

Key Differences and Implications

Halogenated derivatives exhibit higher molecular weights and enhanced lipophilicity, which may influence bioavailability or membrane permeability in biological systems .

Ester Groups :

  • Ethyl esters (e.g., 61149-51-7, 2006277-63-8) generally have slower hydrolysis rates compared to methyl esters (e.g., 2006277-98-9), affecting metabolic stability in drug design .

Isoxazole Substitution Patterns :

  • Substitution at the 3-position (common in all analogs) versus 2-position (e.g., 137267-49-3) alters steric and electronic effects. The 2-isopropyl group in 137267-49-3 may hinder interactions at the 4-carboxylate site .

Biological Activity

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The compound features an isoxazole core, characterized by a five-membered ring containing both nitrogen and oxygen atoms, along with a hydroxy group attached to a pyridine ring. Its molecular formula is C13_{13}H12_{12}N2_2O3_3, and it has a molecular weight of 250.21 g/mol. The presence of the hydroxy group and the pyridine moiety significantly influences its interaction with biological targets.

Histone Deacetylase Inhibition

Research indicates that this compound acts as an HDAC inhibitor. HDACs play a crucial role in epigenetic regulation by modifying histones, which in turn affects gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, promoting apoptosis in cancer cells and potentially offering therapeutic benefits in cancer treatment.

Table 1: Comparison of HDAC Inhibitors

Compound NameStructureNotable Activity
This compoundStructureHDAC inhibitor
Valproic AcidStructureAntiepileptic, HDAC inhibitor
Trichostatin AStructureAnticancer, HDAC inhibitor

The mechanism by which this compound exerts its biological effects involves binding to the active site of HDAC enzymes. This binding alters the acetylation state of histones, leading to changes in chromatin structure and gene expression profiles. Studies have shown that this compound can inhibit multiple isoforms of HDACs, suggesting broad applicability in therapeutic contexts.

Case Studies

  • Cancer Cell Studies : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines through its action on HDACs. For instance, treatment with this compound resulted in significant cell death in breast cancer cell lines compared to untreated controls.
  • Antimicrobial Activity : Preliminary investigations also suggest that the compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing moderate inhibition against Gram-positive bacteria . Further studies are needed to elucidate its full spectrum of antimicrobial activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Utilizing pyridine derivatives and isoxazole precursors under acidic conditions.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by using microwave irradiation to promote reactions between hydroxymethylated pyridine derivatives and isoxazoles .

Q & A

Q. What are the primary synthetic routes for Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization or condensation reactions. A common approach involves the reaction of propargylic derivatives (e.g., propargylic N-hydroxycarbamates) with nitrile oxides catalyzed by transition metals like copper(I) or ruthenium(II) under mild conditions (40–80°C, 6–24 hours). For example, describes analogous isoxazole syntheses using alkynes and nitrile oxides, yielding derivatives with >60% efficiency . Key factors affecting yield include solvent polarity (e.g., ethanol vs. THF), catalyst loading (5–10 mol%), and stoichiometric ratios of precursors. Optimization via Design of Experiments (DoE) is recommended to identify ideal conditions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming the isoxazole core and substituent positions. For example, in , ethyl 3-(10-chloro-9-anthryl)-5-substituted isoxazoles were characterized via ¹H-NMR chemical shifts (δ 7.8–5.1 ppm for aromatic protons) and coupling constants . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and melting point analysis.

Q. How does the hydroxy(3-pyridyl)methyl group influence the compound’s physicochemical properties?

The 3-pyridyl moiety enhances water solubility via hydrogen bonding, while the hydroxy group introduces chirality, requiring enantiomeric resolution (e.g., chiral HPLC or enzymatic methods). highlights similar compounds where nitro or chlorophenyl substituents alter logP values by 1–2 units, impacting bioavailability . Computational tools like COSMO-RS predict solubility and partition coefficients, which guide formulation for biological assays.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from differences in assay conditions (pH, ionic strength) or compound purity. For example, notes that impurities in ethyl pyrrole-carboxylate derivatives skewed IC₅₀ values by >50% . Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines).
  • Batch Consistency : Ensure ≥95% purity via LC-MS and elemental analysis.
  • Positive Controls : Compare with reference compounds (e.g., cisplatin for cytotoxicity).

Q. How can molecular docking and dynamics simulations predict interactions with biological targets?

The compound’s isoxazole and pyridyl groups exhibit strong binding to kinase ATP pockets or GPCRs. demonstrates analogous oxadiazole-carboxylates binding human serum albumin with ΔG = −8.2 kcal/mol via hydrophobic and π-π interactions . Steps include:

Target Selection : Use databases like PDB or AlphaFold (e.g., EGFR kinase: PDB 1M17).

Docking : Software like AutoDock Vina or Schrödinger Glide.

MD Simulations : GROMACS or AMBER for stability analysis (50–100 ns trajectories).
Validation via SPR or ITC binding assays is critical.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale synthesis faces racemization risks during esterification or cyclization. describes a pilot-scale reaction (50 g) of a similar isoxazole derivative, where elevated temperatures (>100°C) caused 15% racemization . Solutions include:

  • Low-Temperature Protocols : Maintain reactions at ≤80°C.
  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric induction (≥90% ee).
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress.

Methodological Guidance Tables

Q. Table 1: Optimization of Synthesis Conditions

ParameterTypical RangeImpact on YieldReference
Catalyst (CuI)5–10 mol%↑ Yield by 20%
Solvent (EtOH)Reflux (78°C)Optimal polarity
Reaction Time12–18 hoursPrevents byproducts

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeatureExample ValueReference
¹H-NMRIsoxazole C-H protonsδ 6.2–6.5 ppm
HRMSMolecular ion ([M+H]⁺)m/z 307.1052
IREster C=O stretch1704 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.